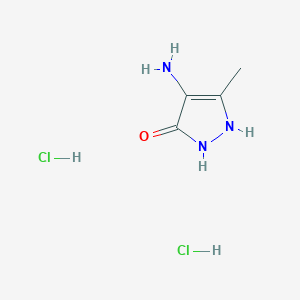

4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Description

Properties

IUPAC Name |

4-amino-5-methyl-1,2-dihydropyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.2ClH/c1-2-3(5)4(8)7-6-2;;/h5H2,1H3,(H2,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSSUWLVQWLBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808587-33-8 | |

| Record name | 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of 4-aminoantipyrine with hydrochloric acid. The process can be summarized as follows:

Starting Material: 4-aminoantipyrine.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes:

Mixing: The starting materials are mixed in a reactor.

Heating: The mixture is heated to the required temperature under reflux.

Purification: The product is purified through crystallization or other suitable methods to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of pyrazolone oxides.

Reduction: Formation of reduced pyrazolone derivatives.

Substitution: Formation of substituted pyrazolone compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

Research has indicated that derivatives of pyrazole compounds, including 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, exhibit significant antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit human dihydroorotate dehydrogenase (DHODH), which is crucial for the replication of various viruses, including the measles virus . -

Anticancer Properties :

The compound has been investigated for its anticancer potential. Studies involving molecular hybrids that incorporate pyrazole structures have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

- Dihydroorotate Dehydrogenase (DHODH) : Inhibition of this enzyme has been linked to antiviral effects and potential applications in treating autoimmune diseases by modulating immune responses .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Research has focused on understanding the structural characteristics that enhance its biological activity. For example, structural modifications can lead to improved binding affinities for target enzymes or receptors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural uniqueness of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride lies in its substituent arrangement. Comparisons with related dihydrochloride pyrazolones reveal significant variations in properties:

*Assumed based on core structure; †Calculated from empirical formula.

- Solubility and Stability : The methyl group in the target compound balances hydrophilicity and lipophilicity, whereas piperidine-containing analogs () exhibit higher hygroscopicity, impacting storage conditions. Azoamidine derivatives () show pH-dependent reactivity, unlike the target compound’s likely pH-stable dihydrochloride form .

- Bioactivity : Ethylamine-substituted analogs () may have superior membrane permeability due to flexible side chains, whereas the target compound’s compact structure could favor receptor-binding specificity in medicinal chemistry .

Application Divergence

- Piperidine-containing analogs () are marketed for life science research, possibly targeting neurological receptors.

- Industrial Use : Azoamidine dihydrochlorides () serve as radical initiators in polymer production, a niche distinct from the target compound’s likely biomedical focus .

Biological Activity

4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS: 1808587-33-8) is a compound within the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C₄H₉Cl₂N₃O

- Molecular Weight : 186.04 g/mol

- CAS Number : 1808587-33-8

1. Antimicrobial Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Notably, certain modifications in the structure enhance their efficacy against these pathogens. One study highlighted that a specific derivative demonstrated comparable activity to standard antibiotics like ampicillin and ketoconazole .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one were evaluated for their ability to reduce inflammation in animal models. These studies showed that certain derivatives effectively inhibited carrageenan-induced edema and reduced capillary permeability in mice, indicating a strong anti-inflammatory action comparable to indomethacin .

3. Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. Various studies have focused on their ability to inhibit tumor cell proliferation. For instance, specific compounds were tested against a range of cancer cell lines using MTT assays, demonstrating significant antiproliferative effects at micromolar concentrations .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence various signaling cascades, such as those associated with oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the functional groups attached to the pyrazole ring can significantly enhance or diminish its efficacy against specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to increase antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized a series of 1,5-diaryl pyrazoles and tested them against various bacterial strains. The results indicated that certain compounds exhibited high antibacterial activity, particularly those with specific aliphatic amide moieties .

Case Study 2: Anti-inflammatory Activity

In another investigation by Chovatia et al., several pyrazole derivatives were tested for their anti-inflammatory properties using an acetic acid-induced model in mice. The results demonstrated significant reductions in inflammation markers compared to control groups .

Q & A

Q. Table 1. Key Crystallographic Refinement Parameters (SHELXL)

| Parameter | Value |

|---|---|

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Temperature | 150 K |

| R-factor (all data) | <0.05 |

| Residual Density (eÅ⁻³) | ±0.25 |

Q. Table 2. Stability Study Conditions

| Condition | Protocol |

|---|---|

| Thermal | 25–300°C (TGA, N₂ flow) |

| Photolytic | 48-hr UV exposure (λ = 254 nm) |

| Hydrolytic | pH 2–12, 37°C, 7 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.